molecular formula C16H29O2PSn B14525679 Ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate CAS No. 62375-11-5

Ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate

Cat. No.: B14525679
CAS No.: 62375-11-5
M. Wt: 403.1 g/mol
InChI Key: YRVPPVINNAZUFT-UHFFFAOYSA-N
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Description

Ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate is an organophosphorus compound that features a phosphinate group bonded to an ethyl phenyl moiety and a triethylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method includes the ethylation of ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organophosphorus compound synthesis apply. These methods often involve large-scale reactions under controlled temperatures and pressures, utilizing efficient catalysts and purification techniques to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: The triethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines. Substitution reactions result in the replacement of the triethylstannyl group with the nucleophile.

Scientific Research Applications

Ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.

    Industry: The compound is investigated for its potential use in materials science, including the development of new polymers and catalysts.

Mechanism of Action

The mechanism by which ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphinate group can act as a ligand, binding to metal centers and influencing catalytic activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in complex biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate is unique due to the presence of the triethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

62375-11-5

Molecular Formula

C16H29O2PSn

Molecular Weight

403.1 g/mol

IUPAC Name

2-[ethoxy(phenyl)phosphoryl]ethyl-triethylstannane

InChI

InChI=1S/C10H14O2P.3C2H5.Sn/c1-3-12-13(11,4-2)10-8-6-5-7-9-10;3*1-2;/h5-9H,2-4H2,1H3;3*1H2,2H3;

InChI Key

YRVPPVINNAZUFT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC[Sn](CC)(CC)CC)C1=CC=CC=C1

Origin of Product

United States

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